molecular formula C16H19NO3 B10815853 6-((4-Methylbenzyl)carbamoyl)cyclohex-3-ene-1-carboxylic acid

6-((4-Methylbenzyl)carbamoyl)cyclohex-3-ene-1-carboxylic acid

Cat. No.: B10815853
M. Wt: 273.33 g/mol
InChI Key: UGYJLXJVXAIFMI-UHFFFAOYSA-N
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Description

6-((4-Methylbenzyl)carbamoyl)cyclohex-3-ene-1-carboxylic acid is a cyclohexene-based compound featuring a carboxylic acid group at position 1 and a carbamoyl substituent at position 6, modified with a 4-methylbenzyl group. This structure combines a rigid cyclohexene backbone with functional groups that confer versatility in applications such as medicinal chemistry, materials science, and corrosion inhibition. The 4-methylbenzyl substituent introduces steric bulk and moderate lipophilicity, influencing solubility and intermolecular interactions .

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

6-[(4-methylphenyl)methylcarbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C16H19NO3/c1-11-6-8-12(9-7-11)10-17-15(18)13-4-2-3-5-14(13)16(19)20/h2-3,6-9,13-14H,4-5,10H2,1H3,(H,17,18)(H,19,20)

InChI Key

UGYJLXJVXAIFMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CC=CCC2C(=O)O

solubility

>41 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Biological Activity

6-((4-Methylbenzyl)carbamoyl)cyclohex-3-ene-1-carboxylic acid, also known as (1R,6S)-6-[(4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.

  • Molecular Formula : C15H17NO3
  • Molar Mass : 259.3 g/mol
  • CAS Number : 296246-13-4

Antitumor Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing similar structural motifs have shown promising results in inhibiting cell proliferation in breast cancer (SK-BR-3) and colon cancer (COLO201) cell lines.

A notable study highlighted that certain analogs demonstrated a dose-dependent cytostatic effect, with IC50 values indicating effective concentrations below 30 µM for several tested compounds . The mechanism of action appears to involve cell cycle arrest at different phases depending on the specific compound structure.

CompoundCell LineIC50 (µM)Mechanism of Action
1bCOLO201<30G2/M phase arrest
1dMDA-MB-231<30G0/G1 phase arrest
1cSK-BR-3>100Non-cytotoxic

Antiviral Activity

In addition to its antitumor properties, compounds related to this compound have been evaluated for antiviral activity. Research has shown that certain derivatives exhibit high antiviral activity against herpes simplex virus type 1 (HSV-1), including strains resistant to acyclovir . This suggests that the compound may possess dual functionality as both an anticancer and antiviral agent.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the carbamoyl group and the cyclohexene ring system are critical for its activity. Variations in substituents on the phenyl ring significantly influence the compound's potency against different biological targets.

Key Findings from SAR Studies:

  • Electronics of Substituents : Electron-donating groups like methyl enhance cytotoxicity.
  • Hydrophobic Interactions : The cyclohexene core contributes to favorable interactions with cellular targets.
  • Linker Length : The length of the alkyl chain between functional groups affects solubility and bioavailability.

Case Studies

Several case studies have explored the efficacy of this compound in vitro and in vivo:

  • Case Study A : A derivative was tested against a panel of tumor cell lines, showing selectivity towards breast cancer cells with minimal effects on normal fibroblasts.
  • Case Study B : In vivo studies demonstrated significant tumor regression in xenograft models treated with a related compound, supporting further clinical exploration.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

Structural analogues differ primarily in the substituents attached to the phenyl ring of the carbamoyl group. Key examples include:

Halogenated Derivatives
  • Applications: Likely explored in medicinal chemistry due to halogenated aromatic motifs’ prevalence in drug design.
  • 6-{[4-(Trifluoromethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid ():

    • The trifluoromethyl (CF₃) group is strongly electron-withdrawing and lipophilic, improving metabolic stability in pharmaceuticals.
    • Molecular Weight: 341.3 g/mol (vs. 301.3 g/mol for the target compound).
Alkyl and Aromatic Substitutions
  • 6-(Butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid (): A butyl chain replaces the aromatic ring, increasing hydrophobicity. Solubility: Moderate in polar solvents (e.g., ethanol, DMSO) due to the carboxylic acid. Applications: Used in materials science for polymer modifications.
  • 6-[(4-Acetylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid (): The acetyl group (COCH₃) introduces polarity and hydrogen-bonding capacity. Hazard Class: Marked as an irritant (Xi), unlike the non-hazardous methylbenzyl analogue.
Heterocyclic and Sulfur-Containing Derivatives
  • 6-(Thiomorpholin-4-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid (): Thiomorpholine introduces sulfur, altering electronic properties and enhancing metal-binding capacity. Molecular Formula: C₁₂H₁₇NO₃S. Applications: Potential use in catalytic systems or enzyme inhibition.

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Analogues

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Properties/Applications
6-((4-Methylbenzyl)carbamoyl)cyclohex-3-ene-1-carboxylic acid C₁₆H₁₉NO₃ 4-Methylbenzyl 301.3 Moderate lipophilicity, corrosion inhibition
6-[(3-Chloro-4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid () C₁₅H₁₆ClNO₃ 3-Cl, 4-CH₃ 301.8 Enhanced reactivity, drug design
6-(Butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid () C₁₂H₁₉NO₃ Butyl 237.3 Hydrophobic, polymer applications
6-{[4-(Trifluoromethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid () C₁₅H₁₄F₃NO₃ 4-CF₃ 341.3 High metabolic stability
Poly 6-((4-acetylphenyl)carbamoyl)cyclohex-3-ene-1-carboxylic acid (PACC) () Polymer 4-Acetylphenyl N/A Corrosion efficiency up to 99%

Application-Specific Comparisons

  • Corrosion Inhibition :
    • PACC () demonstrated 99% efficiency in coatings, attributed to the acetylphenyl group’s strong adsorption on metal surfaces. In contrast, the methylbenzyl analogue may exhibit lower efficiency due to reduced electron-withdrawing effects.
  • Medicinal Chemistry :
    • The trifluoromethyl derivative () is prioritized in drug discovery for its pharmacokinetic advantages, while the chloro-substituted analogue () may target specific enzyme active sites.
  • Materials Science :
    • Butylcarbamoyl () and thiomorpholine derivatives () are tailored for polymer modifications and catalytic systems, respectively, leveraging their solubility and electronic profiles.

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